3-Methyl-pentanedioic acid monobenzyl ester
Overview
Description
3-Methyl-pentanedioic acid monobenzyl ester is an organic compound with the molecular formula C13H16O4. It is a derivative of pentanedioic acid, where one of the carboxylic acid groups is esterified with a benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-pentanedioic acid monobenzyl ester typically involves the esterification of 3-Methyl-pentanedioic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-pentanedioic acid monobenzyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.
Major Products Formed
Oxidation: 3-Methyl-pentanedioic acid.
Reduction: 3-Methyl-pentanediol.
Substitution: Various substituted benzyl esters depending on the substituent introduced.
Scientific Research Applications
3-Methyl-pentanedioic acid monobenzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-pentanedioic acid monobenzyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid monobenzyl ester: Lacks the methyl group at the 3-position.
3-Methyl-pentanedioic acid: Lacks the benzyl ester group.
Benzyl esters of other dicarboxylic acids: Such as benzyl succinate or benzyl glutarate.
Uniqueness
3-Methyl-pentanedioic acid monobenzyl ester is unique due to the presence of both a methyl group and a benzyl ester group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-methyl-5-oxo-5-phenylmethoxypentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(7-12(14)15)8-13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPZFIFAANQPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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